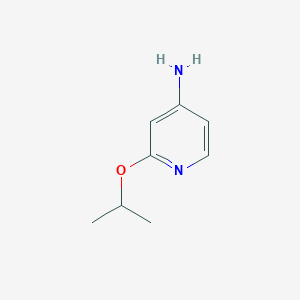
2-(Propan-2-yloxy)pyridin-4-amin
Übersicht
Beschreibung
2-(Propan-2-yloxy)pyridin-4-amine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Propan-2-yloxy)pyridin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Propan-2-yloxy)pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Propan-2-yloxy)pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Diese Verbindung wurde bei der Synthese neuer heterocyclischer Verbindungen verwendet, die eine signifikante Anti-Fibrose-Aktivität aufweisen. Insbesondere wurden Derivate dieser Verbindung an immortalisierten Ratten-Leberstern-Zellen (HSC-T6) getestet und zeigten vielversprechende Ergebnisse bei der Hemmung der Kollagenexpression und Reduzierung des Hydroxyprolingehalts im Zellkulturmedium .
Medizinische Chemie
In der medizinischen Chemie gilt der Pyrimidin-Teil dieser Verbindung aufgrund seiner breiten Palette pharmakologischer Aktivitäten als privilegierte Struktur. Sie dient als Grundstruktur für die Entwicklung von Bibliotheken neuer heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten .
Pharmakologische Forschung
Die Derivate der Verbindung sind bekannt dafür, verschiedene Arten von biologischen und pharmazeutischen Aktivitäten aufzuweisen, darunter antimikrobielle, antivirale, Antitumor- und Anti-Fibrose-Eigenschaften. Dies macht sie zu einem wertvollen Gerüst für die pharmakologische Forschung .
Chemische Biologie
In der chemischen Biologie wird die Verbindung zum Aufbau neuer heterocyclischer Verbindungsbibliotheken verwendet. Diese Bibliotheken sind essenziell für das Screening und die Identifizierung neuer Medikamente mit potenziellen therapeutischen Wirkungen .
Synthese von Pyrimidin-Derivaten
2-(Propan-2-yloxy)pyridin-4-amin ist ein wichtiges Zwischenprodukt bei der Synthese von Pyrimidin-Derivaten. Diese Derivate werden dann auf ihre biologische Aktivität untersucht, was zur Entdeckung neuer pharmakologisch aktiver Wirkstoffe beiträgt .
Medikamentenentwicklung
Die Verbindung spielt eine entscheidende Rolle beim Design von privilegierten Strukturen in der Medikamentenentwicklung. Ihre Vielseitigkeit ermöglicht die Schaffung von Verbindungen mit einem hohen Potenzial, zu neuen therapeutischen Medikamenten zu werden .
Bewertung der biologischen Aktivität
Forscher verwenden diese Verbindung, um Derivate zu entwerfen und zu synthetisieren, die anschließend auf eine Vielzahl von biologischen Aktivitäten untersucht werden. Dieser Prozess ist entscheidend für die frühen Stadien der Medikamentenentwicklung .
Hemmung von Kollagen-Prolyl-4-Hydroxylasen
Die Verbindung wurde in die Hemmung von Kollagen-Prolyl-4-Hydroxylasen verwickelt, Enzymen, die an der Synthese von Kollagen beteiligt sind. Die Hemmung dieser Enzyme kann bei der Behandlung von Krankheiten von Vorteil sein, die durch übermäßige Kollagenablagerung gekennzeichnet sind, wie z. B. Fibrose .
Wirkmechanismus
Target of Action
It’s mentioned that pyrimidinamine derivatives, which 2-(propan-2-yloxy)pyridin-4-amine is a part of, have been a hot topic in the pesticide field for many years because of their excellent biological activity .
Result of Action
2-(Propan-2-yloxy)pyridin-4-amine has been found to exhibit excellent fungicidal activities . It has been reported to have a significant effect on corn rust with EC50 values of 0.16 mg/L against Puccinia sorghi . Its fungicidal potency is significantly superior to or comparable to commercial fungicides including diflumetorim, tebuconazole, flusilazole, and isopyrazam .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidin-4-amine derivatives, which 2-(Propan-2-yloxy)pyridin-4-amine belongs to, exhibit a wide range of pharmacological activities
Cellular Effects
Some pyrimidin-4-amine derivatives have been found to exhibit anti-fibrotic activities, suggesting that they may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidin-4-amine derivatives can exhibit unique modes of action and show no cross-resistance to other pesticide classes .
Dosage Effects in Animal Models
It is known that some pyrimidin-4-amine derivatives can be highly toxic to rats .
Eigenschaften
IUPAC Name |
2-propan-2-yloxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUISQAUONICSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247371-36-3 | |
| Record name | 2-(propan-2-yloxy)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


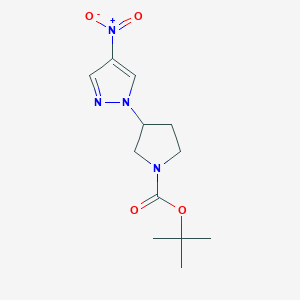

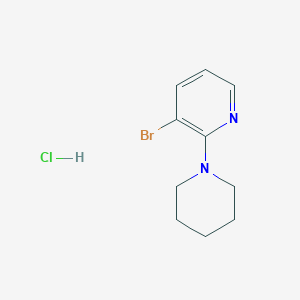


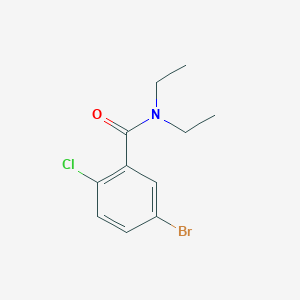
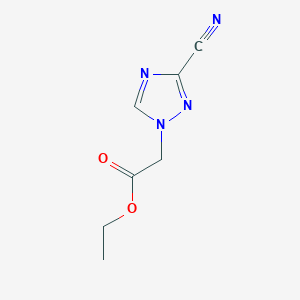
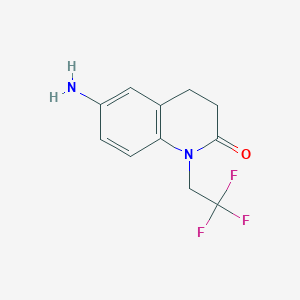
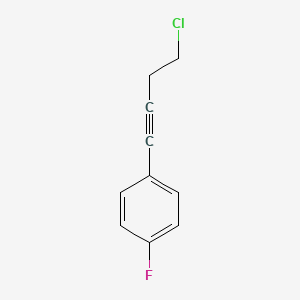
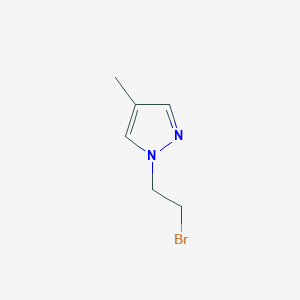
![[3-Methyl-4-(methylsulfanyl)phenyl]methanamine](/img/structure/B1527209.png)


![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)
